molecular formula C23H23N3O4S B298333 [2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile

[2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile

Cat. No. B298333
M. Wt: 437.5 g/mol
InChI Key: CZWNWRCSTATLPF-XOLKAKTPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile, commonly known as MT-2, is a thiazolidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MT-2 is a highly potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B) and has been shown to exhibit promising activity against various diseases, including diabetes, obesity, and cancer.

Mechanism of Action

MT-2 is a potent and selective inhibitor of [2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile, a phosphatase that dephosphorylates and inactivates insulin receptor substrate (IRS) and other signaling molecules downstream of the insulin receptor. By inhibiting this compound, MT-2 increases insulin sensitivity and glucose uptake in insulin-resistant cells. MT-2 also inhibits the growth and survival of cancer cells by blocking this compound-mediated signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
MT-2 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MT-2 increases insulin sensitivity and glucose uptake in insulin-resistant cells. MT-2 has also been shown to inhibit the growth and survival of cancer cells by blocking this compound-mediated signaling pathways that promote cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

MT-2 has several advantages for lab experiments. It is a highly potent and selective inhibitor of [2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile, making it a useful tool for studying the role of this compound in various diseases. MT-2 is also relatively easy to synthesize and can be obtained in large quantities.
However, there are also some limitations to using MT-2 in lab experiments. MT-2 is highly hydrophobic and can be difficult to solubilize in aqueous solutions, which may limit its bioavailability and efficacy in vivo. Additionally, the high potency of MT-2 may also lead to off-target effects and toxicity, which should be carefully monitored in experiments.

Future Directions

There are several future directions for the study of MT-2. One potential direction is the development of MT-2 analogs with improved solubility and bioavailability. Another direction is the investigation of MT-2 in combination with other drugs or therapies for the treatment of diabetes, obesity, and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of MT-2 on [2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile and its downstream signaling pathways.

Synthesis Methods

MT-2 can be synthesized using a multi-step process starting from commercially available 2-methoxy-4-nitrophenol. The first step involves the reduction of the nitro group to an amino group using a reducing agent such as sodium borohydride. The resulting amine is then reacted with propionaldehyde and thiosemicarbazide to form the thiazolidine ring. The final step involves the condensation of the thiazolidine derivative with 4-methoxybenzaldehyde and 2-bromo-4-methoxyacetophenone in the presence of a base to form the desired product, MT-2.

Scientific Research Applications

MT-2 has been extensively studied for its potential therapeutic applications. One of the most significant applications of MT-2 is in the treatment of diabetes and obesity. [2-Methoxy-4-({2-[(4-methoxyphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile is a negative regulator of insulin signaling, and its inhibition by MT-2 has been shown to increase insulin sensitivity and glucose uptake in insulin-resistant cells. MT-2 has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity.
MT-2 has also been investigated for its potential anticancer activity. This compound is overexpressed in many cancer types and has been implicated in cancer cell survival and proliferation. MT-2 has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[2-methoxy-4-[(Z)-[2-(4-methoxyphenyl)imino-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetonitrile

InChI

InChI=1S/C23H23N3O4S/c1-4-12-26-22(27)21(31-23(26)25-17-6-8-18(28-2)9-7-17)15-16-5-10-19(30-13-11-24)20(14-16)29-3/h5-10,14-15H,4,12-13H2,1-3H3/b21-15-,25-23?

InChI Key

CZWNWRCSTATLPF-XOLKAKTPSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC#N)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#N)OC)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#N)OC)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.